1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride

Overview

Description

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 51108-53-3. It has a molecular weight of 301.61 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, such as 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis

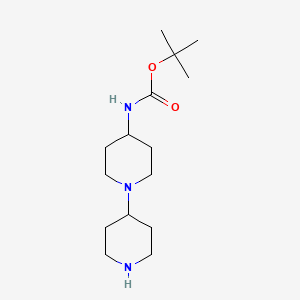

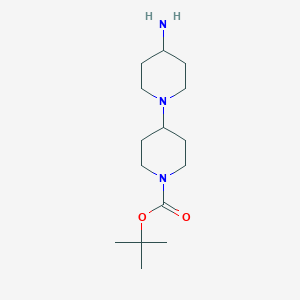

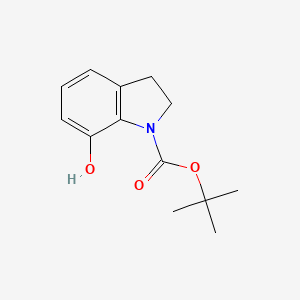

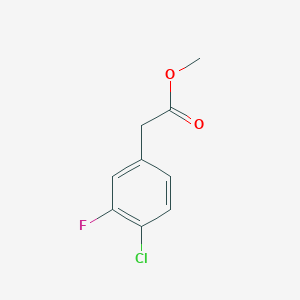

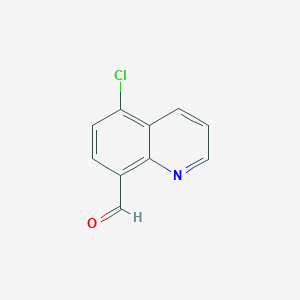

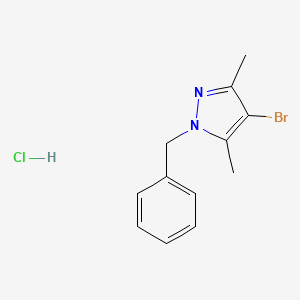

The molecular structure of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 4-position with a bromo group, and at the 3 and 5-positions with methyl groups .Chemical Reactions Analysis

Pyrazoles, including 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a solid at room temperature . It has a molecular weight of 301.61 .Scientific Research Applications

1. Pharmacokinetic Properties and Analytical Techniques

Pyrazole derivatives, such as designer benzodiazepines (e.g., flubromazepam), have been characterized using various analytical techniques like nuclear magnetic resonance, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). These compounds are researched for their pharmacokinetic properties, including metabolism and elimination half-life. For instance, flubromazepam has been shown to have an extremely long elimination half-life of more than 100 hours (Moosmann et al., 2013).

2. Therapeutic Applications

Some pyrazole derivatives are investigated for their therapeutic applications. For example, the non-peptide V2 arginine vasopressin (AVP) antagonist, a pyrazole derivative, has shown effectiveness in producing water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997).

3. Environmental and Health Monitoring

Studies on pyrethroid metabolites, which include pyrazole structures, have been conducted to assess environmental exposure and its impact on health. Research includes biomonitoring urinary pyrethroid metabolites in populations, indicating widespread and specific exposure to these chemicals. Such studies are crucial for understanding the exposure levels and potential health risks associated with these compounds (Ueyama et al., 2022).

properties

IUPAC Name |

1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWENNMABGYEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.